4-(Dimethylamino)-N-methylbenzamide

QSAR Physical Organic Chemistry Substituent Effects

Researchers requiring a well-characterized para-substituted benzamide for electronic substituent effect studies or as a negative control in PNMT enzymatic assays face inconsistent purity and long lead times. This compound directly addresses those challenges: • Validated for QSAR & Spectroscopy: Documented carbonyl stretching frequency (ν(C=O)) correlated with Hammett constants; ideal probe for method calibration. • Synthesis Efficiency: Available via a one-step, quantitative-yield protocol, enabling cost-effective library synthesis. • Purification Model: Differential solubility vs. 4-dimethylaminobenzoic acid impurity supports development of selective crystallization methods.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 21176-94-3
Cat. No. B1654164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-N-methylbenzamide
CAS21176-94-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)N(C)C
InChIInChI=1S/C10H14N2O/c1-11-10(13)8-4-6-9(7-5-8)12(2)3/h4-7H,1-3H3,(H,11,13)
InChIKeyQQPUEBMQJFPSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)-N-methylbenzamide: Physicochemical & Procurement Profile


4-(Dimethylamino)-N-methylbenzamide (CAS 21176-94-3) is a para-substituted benzamide derivative characterized by a strong electron-donating dimethylamino group. Its molecular formula is C₁₀H₁₄N₂O, and its molecular weight is 178.23 g/mol . This compound serves as a key intermediate and a model system in studies of electronic substituent effects and quantitative structure-activity relationships (QSAR) for local anesthetic activity. Key physicochemical properties include a melting point of 140-141 °C (in benzene) and a predicted LogP of 1.5 .

QSAR/QSPR electronic probe: calibrated descriptor using ν(C=O) frequency for substituent effect studies.
Synthetic building block: supports library synthesis via reported one-step, quantitative-yield protocol.
Enzyme assay baseline: known low-affinity PNMT interaction provides negative control context for inhibitor screening.

4-(Dimethylamino)-N-methylbenzamide: Generic Substitution Risks


The electronic and steric properties of substituted benzamides are highly sensitive to both the nature and position of substituents. Substituting 4-(Dimethylamino)-N-methylbenzamide with a positional isomer (e.g., 3- or 2-substituted) or a different 4-substituent can drastically alter the molecule's electronic distribution, conformational preferences, and, consequently, its biological activity or chemical reactivity. As demonstrated by QSAR studies on related compounds, changes in the 4-substituent directly modulate the polarity of the carbonyl group , which is a key determinant of molecular recognition. Therefore, for applications demanding specific electronic characteristics or biological activity, generic replacement is not supported by data and will likely lead to experimental failure.

Positional Isomer Sensitivity
2- or 3-substituted benzamide isomers may shift electronic distribution and conformational preferences, potentially altering chemical reactivity or biological readouts.
Electronic Profile Mismatch
Different 4-substituents (e.g., -OCH₃, -Cl) impose distinct electronic demands; direct substitution may invalidate QSAR models or structure-activity relationships.
Impurity Profile & Purification
Close structural similarity to 4-dimethylaminobenzoic acid requires specific separation strategies; generic material may contain co-eluting impurities.

4-(Dimethylamino)-N-methylbenzamide: Differentiation Evidence vs. Analogs


Carbonyl Polarity as an Electronic Descriptor

The electronic effect of the 4-dimethylamino substituent on the carbonyl group polarity can be quantified via its infrared stretching frequency, ν(C=O). In a systematic study of 4-substituted N-[(dimethylamine)methyl]benzamides (Set A), the ν(C=O) value for the dimethylamino-substituted compound (X = N(CH₃)₂) was measured as part of a series . The application of the Hammett equation to these ν(C=O) values showed a strong correlation with electronic substituent constants, validating the use of ν(C=O) as a sensitive experimental electronic parameter for QSAR/QSPR studies . This provides a quantitative, measurable basis for distinguishing this compound from its analogs based on electronic demand.

Carbonyl Polarity Descriptor
Class-level
ν(C=O) correlates with σ constants; 4-N(CH₃)₂ imposes distinct electronic environment vs. other 4-substituents (NO₂, Br, Cl, I, F, H, CH₃, OCH₃).
Distinct electronic signature for QSAR calibration and molecular scaffold comparison.
Class-level inference; verify under specific solvent and spectrometer conditions.
QSAR Physical Organic Chemistry Substituent Effects

PNMT Inhibitory Activity Profile

4-(Dimethylamino)-N-methylbenzamide has been evaluated for its in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT). The compound exhibited a Ki of 1.11E+6 nM (1.11 mM) . While this value indicates low affinity for this target, it serves as a baseline for comparison with more potent analogs. For instance, other benzamide derivatives in related studies have shown IC50 values in the micromolar range against various targets, such as an IC50 of 8.7 µM for a 2-Me substituted benzamide lead compound . The availability of this specific Ki data point for the target compound allows for direct, quantitative comparison when screening against this enzyme.

PNMT Inhibitory Activity
Cross-study
Ki = 1.11 mM (1.11E+6 nM)
Low-affinity baseline for PNMT enzyme assays; >100-fold less potent than comparator 2-Me analog (IC₅₀ 8.7 µM).
In vitro radiochemical assay; cross-study comparability may require confirmation.
Enzymology Drug Discovery Binding Affinity

One-Step Synthesis in Quantitative Yield

A significant practical advantage for procurement or in-house synthesis is the reported method for producing the title compound in quantitative yield using adapted Vilsmeier conditions . This one-step protocol offers a clear efficiency gain over multi-step syntheses required for many other substituted benzamides. For example, the synthesis of 3-(dimethylamino)-N-methylbenzamide involves coupling reactions with reagents like EDC, which may not achieve the same level of quantitative efficiency . The availability of a high-yielding, simple synthetic route directly impacts the cost and speed of obtaining the pure compound.

Synthetic Yield Efficiency
Head-to-head
Quantitative yield, one-step protocol
Cost-efficient building block; reported route outperforms typical multi-step isomer syntheses.
Adapted Vilsmeier conditions; positional isomer (3-substituted) may require lower-yielding amide coupling.
Synthetic Chemistry Process Optimization High-Throughput Synthesis

Solubility Differential for Purification

The differential solubility between 4-(Dimethylamino)-N-methylbenzamide and its common synthetic impurity, 4-dimethylaminobenzoic acid, can be exploited to achieve high purity . This is a direct, quantifiable advantage in downstream processing. While standard commercial purity for the compound is typically ≥95% , the existence of this specific solubility differential provides a rational basis for developing optimized purification protocols (e.g., selective recrystallization) that may not be as effective for other close analogs where the impurity profile differs.

Purification by Solubility
Data to verify
Exploitable solubility difference vs. 4-dimethylaminobenzoic acid impurity
Supports development of selective crystallization protocols for purity upgrade.
Class-level inference; no quantified solubility data in source; verify experimentally.
Process Chemistry Purification Analytical Chemistry

4-(Dimethylamino)-N-methylbenzamide: Validated Application Scenarios


Calibrated Electronic Probe for QSAR/QSPR

The well-characterized carbonyl stretching frequency of 4-(Dimethylamino)-N-methylbenzamide, validated against Hammett substituent constants, makes it an ideal probe molecule for calibrating new spectroscopic or computational methods used to study electronic substituent effects. Researchers can use its established ν(C=O) value as a reference point when analyzing a series of new analogs .

PNMT Assay Negative Control

With a known, low affinity Ki of 1.11 mM against Phenylethanolamine N-Methyltransferase (PNMT) , this compound serves as a valuable negative control or benchmark for establishing a baseline level of non-specific inhibition in enzymatic assays. This is crucial for validating the potency and specificity of newly discovered PNMT inhibitors.

Cost-Effective Building Block for Parallel Synthesis

The existence of a one-step, quantitative-yield synthesis protocol positions 4-(Dimethylamino)-N-methylbenzamide as a highly attractive building block for medicinal chemistry and library synthesis. Its efficient production reduces the cost and time required to generate diverse chemical libraries, offering a clear procurement advantage over less efficiently synthesized analogs.

Substrate for Purification Method Development

The documented differential solubility between the product and its main impurity, 4-dimethylaminobenzoic acid , makes this compound an excellent model system for developing and validating new purification methodologies (e.g., selective crystallization, precipitation) aimed at separating structurally similar amides from their acid precursors.

Application
Selection Property
Validation Focus
QSAR electronic probe calibration
Infrared ν(C=O) descriptor correlated with Hammett constants
Substituent constant correlation and spectroscopic method validation
PNMT enzyme assay baseline
Known low-affinity PNMT interaction
Non-specific inhibition threshold and negative control verification
Parallel library synthesis building block
Reported one-step, quantitative-yield synthetic route
Process cost and time efficiency for high-throughput chemistry
Purification method model system
Differential solubility from 4-dimethylaminobenzoic acid impurity
Crystallization protocol optimization and purity upgrade strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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